7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol

描述

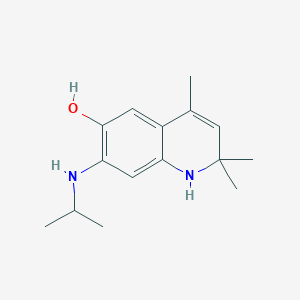

7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (CAS: 1256627-69-6) is a tetrahydroquinoline derivative with a molecular formula of C15H24N2O and a molecular weight of 248.36 . Its structure features:

- A hydroxyl (-OH) group at position 6, common in antioxidants.

- An isopropylamino (-NHCH(CH3)2) substituent at position 7.

- A partially saturated 1,2-dihydroquinoline core with methyl groups at positions 2, 2, and 4.

This compound is classified as an irritant, though its specific biological activities remain understudied .

属性

IUPAC Name |

2,2,4-trimethyl-7-(propan-2-ylamino)-1H-quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-9(2)16-13-7-12-11(6-14(13)18)10(3)8-15(4,5)17-12/h6-9,16-18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEZPNUQNJARBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=CC(=C(C=C12)O)NC(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,2,4-trimethyl-1,2-dihydroquinoline and isopropylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the reaction. Common conditions include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

化学反应分析

Types of Reactions: 7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

科学研究应用

Overview

7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol is a quinoline derivative with the molecular formula . This compound has garnered attention in various fields due to its unique chemical structure and potential biological activities.

Chemistry

The compound serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Transforming into quinoline derivatives.

- Reduction : Modifying functional groups on the quinoline ring.

- Substitution : Replacing functional groups with others to create new compounds.

This versatility makes it valuable for synthesizing more complex organic molecules used in pharmaceuticals and materials science.

Research indicates that this compound exhibits significant biological properties:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains and fungi. Its mechanism involves inhibiting bacterial cell wall synthesis and disrupting membrane integrity, making it comparable to established antibiotics.

- Anticancer Potential : Preliminary research suggests that the compound may have anticancer properties. It is being investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Medical Applications

The ongoing research aims to explore its therapeutic potential across several diseases. The compound's interaction with specific molecular targets suggests it could modulate enzyme or receptor activity, making it a candidate for drug development.

Industrial Uses

In the industrial sector, this compound is utilized in:

- The development of new materials.

- As an intermediate in the production of pharmaceuticals and agrochemicals.

Its unique properties allow for innovations in product formulations and manufacturing processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against several resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics such as penicillin and tetracycline. This finding highlights its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential. Further research is needed to evaluate its efficacy in vivo and its potential side effects.

作用机制

The mechanism of action of 7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Structural and Functional Group Analysis

The compound’s activity is influenced by substituents on the dihydroquinoline scaffold. Below is a comparative analysis of key analogs:

Key Differences and Implications

Substituent Effects on Bioactivity: Hydroxyl Group (-OH): Present in BHDQ, TQ-NAC, and the target compound, this group is critical for radical scavenging and antioxidant activity . Benzoyl Group (BHDQ): Increases lipophilicity, aiding membrane permeability and hepatoprotective efficacy in rat models .

Metabolic and Stability Considerations: Ethoxyquin is metabolized to TQ-NAC, which retains the hydroxyl group but lacks the ethoxy moiety, highlighting the importance of substituent stability in vivo .

Applications: Antioxidants: Ethoxyquin and BHDQ demonstrate the scaffold’s versatility, with Ethoxyquin used industrially and BHDQ in preclinical research .

Structural-Activity Relationships (SAR)

- The dihydroquinoline core is essential for antioxidant activity.

- Electron-donating groups (-OH, -NHCH(CH3)2) enhance radical scavenging, while lipophilic groups (e.g., benzoyl) improve tissue penetration .

生物活性

7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol is an organic compound categorized under quinoline derivatives. Its molecular formula is and it is known for its potential biological activities, including antimicrobial and anticancer properties. This compound is synthesized from 2,2,4-trimethyl-1,2-dihydroquinoline and isopropylamine through various chemical reactions such as oxidation and substitution .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against a variety of bacterial strains and fungi, demonstrating efficacy comparable to established antibiotics. The mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies show that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Specifically, it has shown promising results against glioma and breast cancer cell lines. The underlying mechanisms include the modulation of key signaling pathways such as the PI3K/Akt pathway and the induction of oxidative stress within cancer cells .

Case Studies

- Study on Glioma Cells : A study investigated the effects of this compound on glioma cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving necroptosis and autophagy being identified as key factors in its anticancer activity .

- Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, suggesting strong potential as a therapeutic agent in treating resistant bacterial infections .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Receptor Modulation : The compound may bind to cellular receptors that regulate apoptosis and cell growth.

Comparative Analysis

To better understand the uniqueness of this compound compared to related compounds, a comparison table is provided below:

| Compound Name | Molecular Formula | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | C₁₅H₂₄N₂O | Antimicrobial, Anticancer | Enzyme inhibition and receptor modulation |

| Quinoline | C₉H₇N | Limited antimicrobial activity | Basic structure without modifications |

| Isoquinoline | C₉H₇N | Varies; less studied than quinoline derivatives | Structural isomer with different properties |

常见问题

Q. What are the key considerations in designing a synthetic pathway for 7-(Isopropylamino)-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol?

- Methodological Answer : A robust synthetic pathway should prioritize regioselective functionalization and stereochemical control. For quinoline derivatives, a common approach involves cyclization of substituted anilines with ketones or aldehydes under acidic conditions. For example, coupling isopropylamine with a pre-functionalized dihydroquinolinol precursor (e.g., via Buchwald-Hartwig amination) can introduce the isopropylamino group. Reaction optimization should include temperature control (e.g., reflux in anhydrous dioxane) and stoichiometric ratios of reagents (e.g., acyl chlorides, anhydrides) to minimize side products . Purification via silica gel chromatography or recrystallization is critical to isolate the target compound .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Reproducibility requires strict adherence to reaction conditions (e.g., anhydrous solvents, inert atmosphere) and detailed documentation of parameters (e.g., pH adjustments, reflux times). Use standardized protocols for characterization, such as NMR (deuterated solvents, 400+ MHz) and high-resolution mass spectrometry (HRMS). Cross-validate results with independent synthesis batches and share raw data (e.g., chromatograms, spectral peaks) to enable peer verification .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Core techniques include:

- and NMR : To confirm substituent positions and stereochemistry. For example, the isopropylamino group’s splitting pattern (doublet of septets) and aromatic proton integration are diagnostic .

- FT-IR : To verify functional groups (e.g., hydroxyl stretch at ~3200–3500 cm) .

- HRMS : For exact mass confirmation (error < 2 ppm) .

- X-ray crystallography (if crystalline): For unambiguous structural elucidation .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, solvent effects). To address this:

- Standardize assays : Use validated cell lines (e.g., ATCC), control for solvent cytotoxicity (e.g., DMSO < 0.1%), and include positive controls (e.g., known inhibitors).

- Dose-response curves : Generate IC values across multiple replicates to assess consistency.

- Mechanistic studies : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding .

- Meta-analysis : Compare results with structurally analogous compounds (e.g., hydroxychloroquine derivatives) to identify trends .

Q. What methodologies are effective in determining the compound’s environmental stability and degradation pathways?

- Methodological Answer : Environmental stability studies should include:

- Hydrolysis/photolysis assays : Expose the compound to pH-varied buffers (pH 4–9) and UV light (e.g., 254 nm) to simulate natural conditions. Monitor degradation via HPLC-MS to identify byproducts .

- Soil/water partitioning : Use shake-flask methods to measure log (octanol-water coefficient) and assess bioaccumulation potential .

- Ecotoxicity screening : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines for acute/chronic toxicity .

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

- Methodological Answer : Computational approaches include:

- Molecular docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., acetylcholinesterase). Validate with mutagenesis studies .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over nanoseconds to assess binding stability (e.g., RMSD < 2 Å) .

- QSAR modeling : Corrogate structural features (e.g., substituent electronegativity) with activity data to guide analog design .

Data Reporting and Validation

Q. What best practices should be followed when reporting physicochemical properties of this compound?

- Methodological Answer : Follow IUPAC guidelines for reporting:

- Solubility : Use shake-flask or nephelometry methods in triplicate, specifying solvents (e.g., PBS, DMSO) and temperatures .

- Melting point : Report uncorrected values with heating rate (e.g., 1°C/min) and apparatus calibration .

- Stability : Include accelerated stability studies (40°C/75% RH for 6 months) with degradation thresholds (e.g., <5% impurity) .

Q. How can researchers validate the compound’s purity for in vivo studies?

- Methodological Answer : Purity validation requires:

- HPLC-UV/ELSD : ≥95% purity with baseline separation of peaks.

- Elemental analysis : Carbon/hydrogen/nitrogen content within 0.4% of theoretical values.

- Residual solvent analysis : GC-MS to confirm compliance with ICH Q3C limits (e.g., <500 ppm for Class 3 solvents) .

Experimental Design for Biological Evaluation

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s therapeutic potential?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution (MIC/MBC) against ESKAPE pathogens .

- Anticancer activity : MTT assay on NCI-60 cell lines, with IC comparison to cisplatin .

- Enzyme inhibition : Kinetic assays (e.g., acetylcholinesterase inhibition via Ellman’s method) .

Q. How should researchers design dose-ranging studies for this compound in animal models?

- Methodological Answer :

Use OECD 423 or ICH S1C guidelines: - Acute toxicity : Start with a limit test (2000 mg/kg) in rodents, monitoring for 14 days.

- Subchronic studies : 28-day oral gavage with hematological, histological, and biochemical endpoints.

- Pharmacokinetics : Measure plasma half-life (), , and bioavailability via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。